molecular formula C17H11Cl2NO4 B4404396 2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

Cat. No.: B4404396
M. Wt: 364.2 g/mol
InChI Key: IKFPCOWSMHCXHP-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, converting them to alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Similar structure but with a methyl ester group instead of the dichlorobenzyl group.

    Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate: Contains a malonate moiety instead of the acetate group.

    1,3-Dioxoisoindolin-2-yl pivalate: Features a pivalate ester group.

Uniqueness

2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other isoindoline derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

(2,3-dichlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4/c18-13-7-3-4-10(15(13)19)9-24-14(21)8-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFPCOWSMHCXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 3
Reactant of Route 3
2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 4
Reactant of Route 4
2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 5
Reactant of Route 5
2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
2,3-Dichlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

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